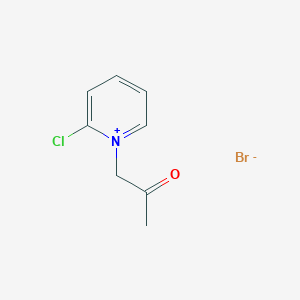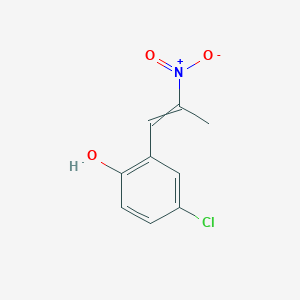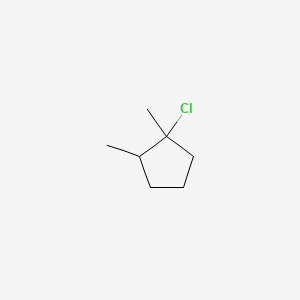
1-Chloro-1,2-dimethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2-dimethylcyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a cyclopentane ring with two methyl groups and one chlorine atom attached to it. The molecular formula for this compound is C7H13Cl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-dimethylcyclopentane can be synthesized through various methods. One common approach involves the chlorination of 1,2-dimethylcyclopentane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,2-dimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 1-Hydroxy-1,2-dimethylcyclopentane, 1-Cyano-1,2-dimethylcyclopentane.
Elimination: 1,2-Dimethylcyclopentene.
Oxidation: 1,2-Dimethylcyclopentanol, 1,2-Dimethylcyclopentanone.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in understanding the behavior of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,2-dimethylcyclopentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,2-dimethylcyclopentane can be compared with other chlorinated cycloalkanes such as:
1-Chloro-1,2-dimethylcyclohexane: Similar structure but with a six-membered ring.
1-Chloro-1,2-dimethylcyclobutane: Similar structure but with a four-membered ring.
1-Chloro-1,2-dimethylcyclopropane: Similar structure but with a three-membered ring.
Uniqueness: this compound is unique due to its specific ring size and substitution pattern, which influence its chemical reactivity and physical properties. The presence of two methyl groups and one chlorine atom on the cyclopentane ring provides distinct steric and electronic effects compared to its analogs.
Eigenschaften
CAS-Nummer |
61042-06-6 |
|---|---|
Molekularformel |
C7H13Cl |
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
1-chloro-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C7H13Cl/c1-6-4-3-5-7(6,2)8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RGIFZFSYOYHEHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


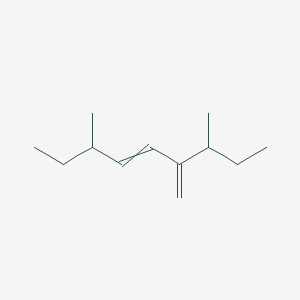
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
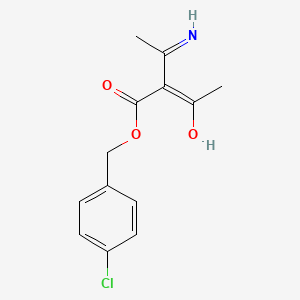
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
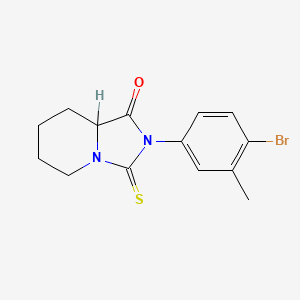

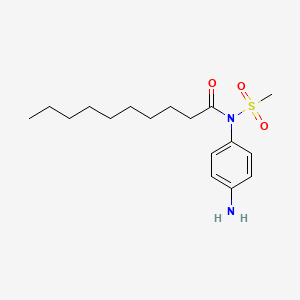

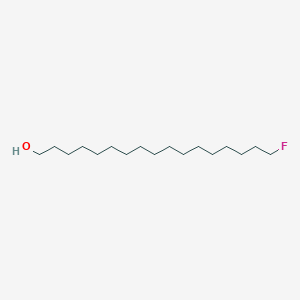
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
